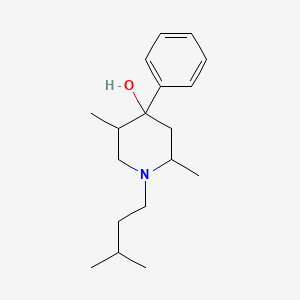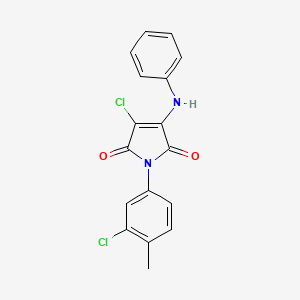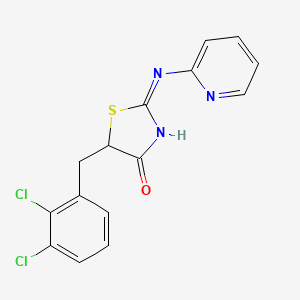![molecular formula C20H15ClFNO3S B11653526 ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11653526.png)
ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with various functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Substituents: The chlorophenyl and fluorobenzylidene groups are introduced through nucleophilic substitution reactions. For example, the chlorophenyl group can be attached via a reaction with a chlorinated aromatic amine.
Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
作用機序
The mechanism of action of ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Ethyl (5Z)-2-[(3-bromophenyl)amino]-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methylbenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Uniqueness
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to the specific combination of substituents on the thiophene ring. The presence of both chlorophenyl and fluorobenzylidene groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C20H15ClFNO3S |
|---|---|
分子量 |
403.9 g/mol |
IUPAC名 |
ethyl (5Z)-2-(3-chlorophenyl)imino-5-[(4-fluorophenyl)methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C20H15ClFNO3S/c1-2-26-20(25)17-18(24)16(10-12-6-8-14(22)9-7-12)27-19(17)23-15-5-3-4-13(21)11-15/h3-11,24H,2H2,1H3/b16-10-,23-19? |
InChIキー |
OIWNDJLWYLBTSW-HRIUQOHOSA-N |
異性体SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)F)/SC1=NC3=CC(=CC=C3)Cl)O |
正規SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)F)SC1=NC3=CC(=CC=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B11653444.png)
![4-bromo-N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11653446.png)
![N-{(Z)-[(phenylcarbonyl)amino][(4,6,8-trimethylquinazolin-2-yl)amino]methylidene}benzamide](/img/structure/B11653453.png)
![Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11653464.png)


![ethyl 4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]benzoate](/img/structure/B11653497.png)
![(2E)-2-{(2Z)-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11653498.png)
![Propan-2-yl 2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653506.png)
![ethyl 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11653511.png)
![17-(2-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11653513.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11653520.png)


